1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one
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Description
1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C23H22FN3O and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H16FN2 with a molecular weight of approximately 270.31 g/mol. The structure features a pyrido-indole framework, which is known for its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆FN₂ |
Molecular Weight | 270.31 g/mol |
CAS Number | 1010932-53-2 |
Melting Point | Not specified |
Recent studies have indicated that compounds within the pyrido[4,3-b]indole class can act as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This action is significant for treating cystic fibrosis, particularly in cases involving mutations like F508del and G551D.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications at specific positions of the indole and pyridine rings can significantly influence the biological activity of these compounds. For example, substituents at position 8 of the tetrahydropyridine core have been critical in enhancing efficacy and potency against CFTR gating defects .
Table 2: Efficacy and Potency Data
Compound | Efficacy (E_max) | Potency (EC50) μM |
---|---|---|
Compound 39 | Comparable to VX-770 | 0.27 |
Compound 40 | >100-fold difference in activity | Not specified |
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Immunomodulatory Effects
The compound has also been identified as an inhibitor of human cyclic GMP-AMP synthase (cGAS), which plays a crucial role in innate immunity. By modulating cGAS activity, it may provide therapeutic benefits for autoimmune diseases characterized by excessive type I interferon production .
Case Studies
- Cystic Fibrosis Treatment : A study highlighted the efficacy of a similar compound in restoring CFTR function in F508del-CFTR cells, demonstrating significant improvements in chloride ion transport across cell membranes .
- Cancer Therapeutics : Another investigation reported that derivatives of this compound inhibited tumor growth in xenograft models by promoting cancer cell apoptosis and reducing proliferation rates .
Properties
Molecular Formula |
C23H22FN3O |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C23H22FN3O/c1-14(10-15-12-25-20-5-3-2-4-17(15)20)23(28)27-9-8-22-19(13-27)18-11-16(24)6-7-21(18)26-22/h2-7,11-12,14,25-26H,8-10,13H2,1H3 |
InChI Key |
WIZPIGIYXYPHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F |
Origin of Product |
United States |
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